molecular formula C16H14N4O8S B2973991 Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate CAS No. 2350179-12-1

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate

Cat. No. B2973991
CAS RN: 2350179-12-1
M. Wt: 422.37
InChI Key: LDOBMTIKDMMTCN-UHFFFAOYSA-N
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Description

“Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is a chemical compound with the molecular formula C16H14N4O8S . It is related to “Methyl 3,5-dinitrobenzoate”, which is an ester with the chemical formula C8H6N2O6 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is represented by the InChI code 1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) .

Scientific Research Applications

Agricultural Applications

  • Polymeric and Solid Lipid Nanoparticles for Agricultural Applications : Compounds like Carbendazim (MBC) have been used in agriculture to control fungal diseases. Nanoparticles can modify the release profiles of such compounds, reducing environmental and human toxicity (Campos et al., 2015).

Pharmaceutical Analysis

  • High-Performance Liquid Chromatography for Drug Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product in pharmaceuticals have been studied using high-performance liquid chromatography, highlighting the importance of analytical methods in drug quality control (Al-Kurdi et al., 1999).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Compounds for High-Performance Polymers : The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2- yl)benzoate has been reported for creating new monomers for high-performance polymers (Qinglon, 2014).

Environmental Microbiology

  • Degradation Pathways in Microorganisms : Studies on Pseudomonas putida have revealed its ability to degrade aromatic acids such as benzoate, providing insights into microbial pathways for environmental remediation (Cowles et al., 2000).

Metal–Organic Systems

  • Copper Metal–Organic Complexes : Research on metal–organic complexes using carboxylate ligands provides insight into the structural diversity and potential applications in material science (Dai et al., 2009).

Medicinal Chemistry

  • Development of Antitubercular Agents : The creation of specific compounds with antitubercular properties showcases the role of chemical synthesis in drug development (Karabanovich et al., 2016).

Analytical Chemistry

  • Novel HPLC Methods for Drug Analysis : The development of high-performance liquid chromatography methods for the analysis of drugs like methylbenzoates demonstrates the significance of analytical techniques in pharmaceutical sciences (Takashima-Hirano et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It’s important to handle it with care, using protective gloves and eye protection, and to avoid eating, drinking, or smoking when using this product .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate”. Given the antifungal properties of related compounds , it could be interesting to explore its potential use in medical or industrial applications.

properties

IUPAC Name

3,5-dinitrobenzoic acid;methyl 4-carbamimidoylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBMTIKDMMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate

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